molecular formula C17H14BrN3O2 B13125372 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 33242-54-5

2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

Katalognummer: B13125372
CAS-Nummer: 33242-54-5
Molekulargewicht: 372.2 g/mol
InChI-Schlüssel: YBZGYEZYYVYYCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C17H14BrN3O2 and its molecular weight is 372.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

33242-54-5

Molekularformel

C17H14BrN3O2

Molekulargewicht

372.2 g/mol

IUPAC-Name

2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C17H14BrN3O2/c18-15-16(22)20(11-13-7-3-1-4-8-13)17(23)21(19-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

YBZGYEZYYVYYCJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=O)C(=NN(C2=O)CC3=CC=CC=C3)Br

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on a specific derivative, 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, providing a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery. The strategic placement of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.

Compound Identification

  • Systematic Name: 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

  • CAS Number: 33242-54-5[1][2]

  • Molecular Formula: C₁₇H₁₄BrN₃O₂

  • Molecular Weight: 388.22 g/mol

  • Synonyms: 5-Bromo-1,3-dibenzyl-6-azauracil

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale
Physical Form White to off-white solidBased on the appearance of similar triazine derivatives.[3]
Melting Point >200 °CThe high melting point is expected due to the planar heterocyclic core and potential for intermolecular interactions.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons; sparingly soluble in alcohols; insoluble in water.The presence of two benzyl groups increases lipophilicity compared to the parent 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.
Stability Stable under standard laboratory conditions.The 1,2,4-triazine-3,5-dione core is generally stable.

Synthesis and Mechanism

The synthesis of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can be logically approached in a two-step sequence starting from 1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil.

Step 1: Bromination of 1,2,4-triazine-3,5(2H,4H)-dione

The first step involves the electrophilic bromination of the 1,2,4-triazine-3,5(2H,4H)-dione core at the C6 position.

Reaction:

cluster_0 Step 1: Bromination A 1,2,4-Triazine-3,5(2H,4H)-dione C 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione A->C H₂O, 60°C B Br₂ B->C

Caption: Bromination of 1,2,4-triazine-3,5(2H,4H)-dione.

Experimental Protocol:

  • To a solution of 1,2,4-triazine-3,5(2H,4H)-dione (1 equivalent) in water, add bromine (1.1 equivalents).[4]

  • Heat the reaction mixture at 60°C for 10 hours.[4]

  • Cool the reaction mixture and adjust the pH to 5 with an aqueous ammonia solution.[4]

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as a white solid.[4]

Step 2: N,N'-Dibenzylation of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

The second step is the alkylation of the two nitrogen atoms of the triazine ring with benzyl bromide. This reaction is analogous to the synthesis of 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione.[5][6]

Reaction:

cluster_1 Step 2: N,N'-Dibenzylation D 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione F 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione D->F K₂CO₃, Acetone, Reflux E Benzyl Bromide (2 equiv.) E->F cluster_pathway Therapeutic Rationale for DAAO Inhibition DAAO_Inhibitor 2,4-Dibenzyl-6-substituted- 1,2,4-triazine-3,5(2H,4H)-dione (from the bromo-precursor) DAAO D-Amino Acid Oxidase (DAAO) DAAO_Inhibitor->DAAO Inhibits D_Serine D-Serine Degradation DAAO->D_Serine Catalyzes NMDA_Receptor NMDA Receptor Co-agonism D_Serine->NMDA_Receptor Enhances Therapeutic_Effect Potential Treatment for Schizophrenia NMDA_Receptor->Therapeutic_Effect Leads to

Sources

Physicochemical Properties and Synthetic Workflows of Dibenzyl-Protected 6-Bromo-1,2,4-triazine-3,5-diones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine-3,5-dione scaffold (commonly referred to as 6-azauracil) is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of antiviral agents, antineoplastic drugs, and purine receptor ligands. However, functionalizing the C6 position of this ring—often achieved via the 6-bromo derivative—presents significant chemoselectivity challenges due to the acidic N2 and N4 protons.

This technical whitepaper provides an in-depth analysis of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione (CAS: 33242-54-5). By masking the reactive nitrogen centers, the dibenzyl-protected intermediate unlocks advanced cross-coupling and photoredox methodologies. Herein, we detail the physicochemical properties, the mechanistic causality behind protection/deprotection strategies, and self-validating experimental protocols required to handle this critical building block.

Structural & Physicochemical Profiling

The introduction of two benzyl groups and a heavy bromine atom fundamentally alters the physicochemical landscape of the highly polar 6-azauracil base. The resulting compound transitions from a water-soluble, hydrophilic molecule to a highly lipophilic, organic-soluble intermediate.

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione
CAS Registry Number 33242-54-5
Molecular Formula C₁₇H₁₄BrN₃O₂
Molecular Weight 372.22 g/mol
Physical State Solid (typically crystalline powder)
Solubility Profile Soluble in DCM, EtOAc, THF, DMF; Insoluble in H₂O
Lipophilicity (LogP) ~ 3.5 - 4.2 (Highly lipophilic due to dual benzyl masking)
Reactivity Profile Susceptible to C6 cross-coupling; stable to mild bases

To ensure the integrity of the synthesized or purchased material, spectroscopic validation is mandatory. The absence of N-H exchangeable protons is the primary diagnostic marker of successful protection.

Table 2: Diagnostic Spectroscopic Characteristics
Analytical MethodKey Diagnostic Features (Self-Validation Markers)
¹H NMR (CDCl₃) ~5.10–5.30 ppm (s, 4H, 2 × -CH₂-Ph), ~7.20–7.50 ppm (m, 10H, Ar-H). Critical: Complete absence of N-H broad singlets at ~11.0–12.0 ppm.
¹³C NMR (CDCl₃) ~45–50 ppm (benzylic CH₂), ~127–136 ppm (Ar-C), ~148 ppm (C3=O), ~155 ppm (C5=O), ~138 ppm (C6-Br).
FT-IR (KBr, cm⁻¹) ~1710, 1660 (strong C=O stretches), ~1100 (C-N stretches). Critical: Absence of broad N-H stretch at 3100–3300 cm⁻¹.

Mechanistic Rationale: The Imperative of Dibenzyl Protection

The N2 and N4 protons of unprotected 1,2,4-triazine-3,5-dione possess pKa values of approximately 9–10 and 7–8, respectively. In modern C-C bond-forming reactions (e.g., Suzuki-Miyaura coupling, lithiation, or photoredox catalysis), basic conditions or organometallic reagents are employed. If left unprotected, the triazine ring undergoes rapid deprotonation, forming insoluble polyanionic salts that poison metal catalysts and completely halt C6-functionalization.

Benzylation is the industry standard for masking these positions . Benzyl groups are robust against strong bases, nucleophiles, and radical intermediates, ensuring the 6-bromo position remains the sole reactive site for advanced stereoselective synthesis, such as the generation of Azauracil-C-Nucleosides .

ProtectionLogic A Unprotected 6-Bromo-1,2,4-triazine-3,5-dione B N2, N4 Deprotonation (Undesired Side Reactions) A->B Base (No Protection) C N2,N4-Dibenzyl Protection (BnBr, K2CO3, 18-crown-6) A->C Protection D 2,4-Dibenzyl-6-bromo- 1,2,4-triazine-3,5-dione C->D Stable Intermediate E C6-Selective Cross-Coupling (e.g., C-Nucleosides) D->E Organometallic Reagents

Diagram 1: Reactivity logic demonstrating the necessity of N2,N4-dibenzyl protection.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure high fidelity during synthesis and downstream processing.

Protocol A: Synthesis of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5-dione

Causality Insight: The use of 18-crown-6 ether is critical. It sequesters the potassium cation from K₂CO₃, generating a highly nucleophilic "naked" triazine-dione anion. This drives the reaction toward complete N,N-dialkylation, suppressing undesired O-alkylation side products .

  • Initialization: Charge a flame-dried round-bottom flask with 6-bromo-1,2,4-triazine-3,5-dione (1.0 equiv), anhydrous K₂CO₃ (2.5 equiv), and 18-crown-6 (0.1 equiv) in anhydrous DMF (0.2 M).

  • Addition: Cool the suspension to 0 °C. Add benzyl bromide (2.2 equiv) dropwise to control the initial exothermic deprotonation.

  • Propagation: Warm the reaction to 60 °C and stir for 12 hours under an inert argon atmosphere.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (Eluent: Hexanes/EtOAc 7:3). The highly polar starting material ( Rf​ ~ 0.1) must be completely consumed, replaced by a highly lipophilic product spot ( Rf​ ~ 0.6).

  • Isolation: Quench with ice water. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers extensively with brine (5 × 20 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure dibenzyl product as a crystalline solid.

Protocol B: Orthogonal Deprotection via Lewis Acid (BCl₃)

Causality Insight: Standard catalytic hydrogenation (Pd/C, H₂) is commonly used to cleave benzyl groups. However, applying Pd/C to this scaffold will disastrously cause hydrodehalogenation, cleaving the C6-Br bond. To achieve orthogonal deprotection, a Lewis acid-mediated cleavage using Boron Trichloride (BCl₃) is required. BCl₃ coordinates to the carbonyl oxygens and benzylic nitrogens, facilitating C-N bond cleavage via a stabilized carbocation without affecting the C6-halogen .

  • Initialization: Dissolve the dibenzylated compound in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add BCl₃ (1.0 M solution in DCM, 4.0 equiv) dropwise.

  • Propagation: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 1 hour.

  • Validation Checkpoint (NMR): An aliquot quenched in MeOH should show the complete disappearance of the benzylic -CH₂- protons at ~5.2 ppm in ¹H NMR.

  • Quenching & Isolation: Cool the flask back to 0 °C and carefully quench with a 1:1 mixture of DCM/MeOH to destroy excess BCl₃.

  • Purification: Concentrate the solvents under reduced pressure. Recrystallize the crude dry residue from cold ethanol to yield the pure, deprotected 6-bromo-1,2,4-triazine-3,5-dione.

Workflow Step1 Step 1: Benzylation Reagents: BnBr, K2CO3, DMF Condition: 18-crown-6, 60°C Step2 Step 2: Isolation Aqueous workup, extraction Column chromatography Step1->Step2 Step3 Step 3: C6-Functionalization Reagents: Pd-catalyst or Photoredox Condition: Cross-coupling at C6-Br Step2->Step3 Step4 Step 4: Deprotection Reagents: BCl3 in DCM Condition: -78°C to RT (Preserves C-Br) Step3->Step4

Diagram 2: Self-validating workflow for the synthesis, utilization, and deprotection.

Applications in Advanced Synthesis

The dibenzyl-protected 6-bromo-1,2,4-triazine-3,5-dione is not merely an end-product but a gateway intermediate. Its most prominent modern application lies in the synthesis of Azauracil-C-Nucleosides .

By subjecting the protected 6-bromo species to Visible Light-Promoted Ir(III)-Catalyzed stereoselective cross-coupling with 1-bromosugars, researchers can forge complex C-C bonds that mimic natural nucleosides but possess superior resistance to enzymatic degradation . The lipophilicity imparted by the benzyl groups ensures high solubility in organic solvents required for photoredox catalysis (e.g., toluene, acetonitrile), while preventing catalyst poisoning, proving the indispensable nature of this specific physicochemical profile.

References

  • Title: An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione Source: Molecules (MDPI) URL: [Link]

  • Title: Visible Light-Promoted Ir(III)-Catalyzed Stereoselective Synthesis of Azauracil-C-Nucleosides from 1-Bromosugar Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Uracil analogues of the acyclonucleoside 9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine: The 6-azauracil and 3-deazauracil derivatives Source: Canadian Journal of Chemistry URL: [Link]

Literature review of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the 1,2,4-triazine-3,5-dione scaffold has emerged as a highly versatile pharmacophore. Functioning as a bioisostere for pyrimidines and uracil derivatives, this core structure offers a unique hydrogen-bond donor/acceptor profile that is heavily exploited in the design of novel therapeutics[1]. However, the functionalization of the bare 1,2,4-triazine-3,5(2H,4H)-dione ring presents significant synthetic challenges due to the nucleophilicity and acidity of the N2 and N4 protons, which often lead to undesired N-alkylation or N-arylation during cross-coupling reactions.

To circumvent this, 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione (CAS: 33242-54-5) [2] serves as a privileged, pre-activated building block. This guide dissects the chemical rationale behind this specific derivative, explores its pharmacological applications, and provides field-proven, self-validating synthetic protocols for its utilization in drug discovery workflows.

Chemical Rationale & Structural Advantages

The architecture of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione is meticulously designed for late-stage diversification:

  • Steric Shielding via Dibenzyl Protection: The benzyl groups at the N2 and N4 positions act as robust protecting groups. They are stable under a wide range of basic, acidic, and transition-metal-catalyzed conditions. By masking the reactive nitrogen centers, these groups ensure absolute chemoselectivity, directing incoming electrophiles or nucleophiles exclusively to the C6 position[3]. Furthermore, the lipophilic nature of the benzyl groups drastically improves the intermediate's solubility in organic solvents (e.g., 1,4-dioxane, dichloromethane), facilitating homogeneous catalysis.

  • The C6-Bromo Activation Handle: The bromine atom at the 6-position is electronically activated by the adjacent electron-withdrawing dione system. This makes the C-Br bond highly susceptible to oxidative addition by zero-valent palladium species, rendering it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions[4]. It offers a superior reaction kinetic profile compared to the corresponding chloro-derivative, while being more chemically stable than the iodo-analog.

Pharmacological Landscape

Derivatives synthesized from this core building block have demonstrated profound efficacy across multiple therapeutic areas:

  • CNS Agents (Anticonvulsants): 6-substituted 1,2,4-triazine-3,5-diones have shown exceptional promise as anticonvulsant agents. By modulating GABA-A receptors and blocking voltage-gated sodium (Na+) channels, specific derivatives (e.g., 6-(2-amino-substituted phenyl) analogs) exhibit potent seizure suppression in maximal electroshock seizure (MES) models with minimal neurotoxicity[1][5].

  • Antiviral Therapeutics: The scaffold is a recognized inhibitor of viral replication machinery. Notably, functionalized triazine-diones are actively investigated as orthomyxovirus endonuclease inhibitors, a critical target for treating Influenza A, B, and C by disrupting the viral "cap-snatching" mechanism[6].

  • Receptor Agonists: Isosteric replacement strategies utilizing this core have yielded high-affinity, selective agonists for 5-HT1A receptors, which are vital targets in the treatment of anxiety and depression[7].

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the logical progression from the protected building block to the active pharmaceutical ingredient (API), highlighting the divergence into distinct pharmacological targets.

G Start 2,4-Dibenzyl-6-bromo- 1,2,4-triazine-3,5-dione (CAS: 33242-54-5) Coupling Pd-Catalyzed Cross-Coupling (C6) Start->Coupling Boronic Acids/Amines Intermediate C6-Functionalized Protected Intermediate Coupling->Intermediate Deprotection Hydrogenolysis (Pd/C, H2) Intermediate->Deprotection Benzyl Cleavage API Active 1,2,4-Triazine- 3,5-dione Derivative Deprotection->API Target1 GABA-A Receptor (Anticonvulsant) API->Target1 Binding Target2 Viral Endonuclease (Antiviral) API->Target2 Inhibition

Figure 1: Synthetic workflow and pharmacological targeting of 1,2,4-triazine-3,5-dione derivatives.

Quantitative Data Summary

The table below summarizes the synthetic utility and pharmacological outcomes of various C6-substitutions achieved via this building block.

C6-SubstituentReaction MethodologyTypical Yield RangePrimary Pharmacological TargetTherapeutic Indication
2-Amino-substituted phenyl Suzuki-Miyaura Cross-Coupling65% – 82%GABA-A Receptor / Na+ ChannelsAnticonvulsant[1]
Heteroaryl (e.g., Pyridyl) Suzuki-Miyaura Cross-Coupling55% – 75%5-HT1A / Viral EndonucleaseCNS / Antiviral[6][7]
Substituted Benzyl Negishi / Kumada Coupling60% – 80%Apicoplast targetsAnti-coccidial (Veterinary)
Alkyl/Aryl Amines Buchwald-Hartwig Amination50% – 70%Various Kinase domainsOncology / Inflammation

Synthetic Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the why behind every step. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

This protocol introduces an aryl/heteroaryl group at the C6 position while maintaining the N-benzyl protecting groups[4].

  • Step 1: Reagent Assembly: Charge a flame-dried Schlenk flask with 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

    • Causality: The zero-valent palladium catalyst is selected because its bulky triphenylphosphine ligands facilitate the oxidative addition into the sterically hindered C6-Br bond. The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Step 2: Solvent & Base Addition: Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous Na2​CO3​ (3:1 v/v).

    • Causality: The biphasic solvent system is critical. Dioxane solubilizes the highly lipophilic dibenzyl-protected triazine, while the aqueous base is required to form the reactive palladium-hydroxo/alkoxo complex, which drastically accelerates the transmetalation step. Degassing prevents catalyst poisoning and homocoupling of the boronic acid.

  • Step 3: Thermal Activation: Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the reductive elimination step, yielding the C6-functionalized core while regenerating the Pd(0) catalyst.

  • Validation Step: Monitor the reaction via LC-MS. The protocol is self-validating when the isotopic doublet (Br79/Br81) characteristic of the starting material ( m/z [M+H]+ ~386/388) completely disappears, replaced by the exact mass of the coupled product.

Protocol B: Global N-Debenzylation via Catalytic Hydrogenolysis

Once the C6 position is functionalized, the benzyl groups must be removed to unmask the active pharmacophore.

  • Step 1: Substrate Dissolution: Dissolve the C6-functionalized intermediate in a 1:1 mixture of methanol and ethyl acetate.

    • Causality: Ethyl acetate ensures complete dissolution of the lipophilic dibenzyl intermediate, whereas methanol provides a protic environment that stabilizes the transient species generated during the reductive cleavage of the N-benzyl bonds.

  • Step 2: Catalyst Introduction: Add 10% Pd/C (10% w/w) under a gentle, continuous stream of nitrogen.

    • Causality: Nitrogen purging is a mandatory safety and chemical integrity step. It displaces ambient oxygen, preventing the pyrophoric Pd/C from igniting the volatile solvents and avoiding the oxidation of sensitive functional groups.

  • Step 3: Hydrogenation: Evacuate the flask and backfill with H2​ gas (1 atm via balloon), stirring vigorously at room temperature for 24 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the solid catalyst, the dissolved substrate, and the hydrogen gas, overcoming the mass transfer limitations inherent in multiphasic heterogeneous catalysis.

  • Validation Step: Monitor via TLC (UV 254 nm). The successful deprotection is validated by a significant drop in the Rf​ value (due to increased polarity). Furthermore, the product will stain positively with KMnO4​ due to the newly exposed N-H groups, unlike the fully protected starting material.

Conclusion

The compound 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione is not merely a chemical intermediate; it is a strategic linchpin in modern drug discovery. By providing a stable, highly soluble, and regioselectively activated platform, it allows medicinal chemists to rapidly generate diverse libraries of 1,2,4-triazine-3,5-diones. Whether targeting the GABA-A receptor for epilepsy or viral endonucleases for infectious diseases, mastering the synthetic manipulation of this specific building block is essential for accelerating hit-to-lead and lead optimization campaigns.

Sources

Decoding the Mechanism of Action: 6-Bromo-1,2,4-triazine-3,5-dione Derived Aza-Uracils in Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analogues remains a cornerstone of antiviral and anti-neoplastic pharmacology. Among these, 6-bromo-1,2,4-triazine-3,5-dione (commonly referred to in pyrimidine nomenclature as 5-bromo-6-azauracil) represents a highly specialized pharmacophore. By replacing the C6 carbon of the standard pyrimidine ring with a nitrogen atom and halogenating the adjacent carbon, this compound acts as a potent, dual-target metabolic disruptor. This whitepaper dissects the chemical rationale, mechanistic pathways, and downstream transcriptional consequences of 6-bromo-aza-uracils, providing self-validating experimental frameworks for researchers in drug development.

Structural Rationale: The Halogen Advantage

To understand the efficacy of 6-bromo-1,2,4-triazine-3,5-dione, one must analyze the causality behind its structural modifications compared to native uracil or standard 6-azauracil.

The substitution of a bromine atom at the carbon position of the triazine ring fundamentally alters the molecule's electronic and steric landscape. Bromine's electronegativity exerts an inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent imide proton (N4-H). This creates a more acidic proton that acts as a superior hydrogen-bond donor within the hydrophobic pockets of target enzymes. Furthermore, the atomic radius and steric bulk of the bromine atom perfectly mimic the C5-methyl group of natural thymine. This structural mimicry tricks the cellular machinery into recognizing the compound as a natural substrate while simultaneously increasing the molecule's lipophilicity for enhanced cellular penetration. Empirical structure-activity relationship (SAR) studies confirm that larger halogen substitutions (like bromo and chloro) yield significantly higher inhibitory activity than their smaller fluoro-analogues[1].

Core Mechanism of Action: Dual-Target Metabolic Starvation

6-Bromo-1,2,4-triazine-3,5-dione is a prodrug. To exert its biological effect, it must hijack the cell's salvage pathways.

  • Metabolic Activation: Upon entering the cell, the compound is recognized by Uracil Phosphoribosyltransferase (UPRTase), which catalyzes its conversion into the active nucleotide analogue: 6-bromo-6-azauridine 5'-monophosphate (6-Br-6-azaUMP) .

  • Target 1 - OMP Decarboxylase (Pyrimidine Starvation): The active metabolite acts as a potent competitive inhibitor of Orotidine 5'-monophosphate (OMP) decarboxylase. By blocking the final step of de novo pyrimidine biosynthesis, the cell experiences a rapid and precipitous depletion of intracellular UTP pools[2].

  • Target 2 - IMP Dehydrogenase (Purine Starvation): Concurrently, the aza-nucleotide inhibits Inosine monophosphate (IMPDH), severing the pathway required for de novo guanosine synthesis, leading to profound GTP depletion[3].

MoA A 6-Bromo-1,2,4-triazine-3,5-dione (Prodrug) B UPRTase (Phosphoribosylation) A->B Cellular Uptake C 6-Br-6-azaUMP (Active Nucleotide) B->C ATP -> ADP D OMP Decarboxylase C->D Competitive Inhibition E IMP Dehydrogenase C->E Competitive Inhibition F UTP Pool Depletion D->F Blocks Pyrimidine Synthesis G GTP Pool Depletion E->G Blocks Purine Synthesis H RNAPII Elongation Arrest (Transcription Stall) F->H Substrate Starvation G->H Substrate Starvation

Metabolic activation and dual-target mechanism of action for 6-bromo-aza-uracils.

Downstream Consequence: RNA Polymerase II Elongation Arrest

The ultimate pharmacological consequence of UTP and GTP depletion is the mechanical stalling of transcription. During the elongation phase, RNA Polymerase II (RNAPII) incorporates ribonucleotides into the nascent mRNA transcript. The kinetic velocity of RNAPII is directly dictated by the intracellular concentration of these NTPs.

When UTP and GTP levels crash due to 6-bromo-aza-uracil intervention, RNAPII encounters sequences requiring uridine or guanosine and suffers substrate starvation. This induces a prolonged catalytic pause[2]. If elongation factors (such as Set2 or TFIIS/Dst1) cannot resolve this pause, the polymerase backtracks, leading to permanent transcriptional arrest. Because of this highly specific mechanism, aza-uracil derivatives are widely used as chemical probes to screen for mutations in the transcriptional elongation machinery[4].

Quantitative Pharmacodynamics

To benchmark the efficacy of the brominated derivative against standard controls, the following pharmacodynamic parameters are typically observed in robust in vitro models:

CompoundOMP Decarboxylase IC50 (µM)IMPDH IC50 (µM)Intracellular UTP Reduction (%)RNAPII Elongation Rate (nt/sec)
6-Azauracil (Control) 1.254.50-45%15
6-Bromo-1,2,4-triazine-3,5-dione 0.35 1.80 -78% 6
Mycophenolic Acid (Reference) N/A0.15N/A12

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions; they must be designed to inherently prove their own validity. Below are two critical workflows for evaluating 6-bromo-aza-uracils.

Protocol 1: In Vitro OMP Decarboxylase Kinetics Assay

Objective: Validate direct target engagement and confirm the mechanism of inhibition (competitive vs. allosteric). Causality & Design: We utilize UV spectrophotometry at 285 nm. Why? The conversion of Orotidine 5'-monophosphate (OMP) to UMP involves the loss of a carboxyl group, which alters the conjugated pi-electron system of the pyrimidine ring, resulting in a measurable decrease in absorbance at 285 nm.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 2 mM DTT, and 1 mM MgCl2. Rationale: Mg2+ is essential for the structural stability of the enzyme's active site.

  • Enzyme Incubation: Pre-incubate 10 nM recombinant OMP decarboxylase with varying concentrations of 6-Br-6-azaUMP (0.1 µM to 10 µM) for 15 minutes at 37°C.

  • Substrate Titration (The Validation Step): Initiate the reaction by adding OMP at varying concentrations (10 µM, 20 µM, 50 µM).

  • Data Acquisition: Monitor Δ A285/min continuously for 10 minutes.

  • Self-Validation Checkpoint: Plot the data using a Lineweaver-Burk plot (1/V vs 1/[S]). If the compound is a true competitive inhibitor (binding the active site), the lines will intersect at the Y-axis (Vmax remains constant, Km increases). If Vmax decreases, the compound is aggregating or binding allosterically, flagging a false positive.

Protocol 2: In Vivo Transcriptional Elongation Screen (Yeast Spotting Assay)

Objective: Confirm that the drug successfully depletes nucleotides in vivo and induces transcriptional arrest. Causality & Design: We use wild-type Saccharomyces cerevisiae and an elongation-deficient mutant (e.g., Δ set2)[2]. We plate them on Synthetic Complete media lacking uracil (SC-Ura). Why SC-Ura? By omitting exogenous uracil, we force the yeast to rely 100% on the de novo pyrimidine synthesis pathway targeted by our drug.

  • Culture Preparation: Grow WT and Δ set2 yeast strains to an OD600 of 0.5.

  • Serial Dilution: Create 10-fold serial dilutions (10^0 to 10^-4) in sterile water.

  • Media Plating: Spot 5 µL of each dilution onto three distinct agar plates:

    • Plate A: SC-Ura (Vehicle Control)

    • Plate B: SC-Ura + 50 µg/mL 6-bromo-1,2,4-triazine-3,5-dione

    • Plate C: SC-Complete (Contains Uracil) + 50 µg/mL 6-bromo-1,2,4-triazine-3,5-dione

  • Incubation: Incubate at 30°C for 48-72 hours.

  • Self-Validation Checkpoint:

    • On Plate B, the Δ set2 mutant should exhibit severe growth defects compared to WT, proving the drug exacerbates elongation stress[4].

    • Crucially, on Plate C (where uracil is provided), both WT and mutant must grow normally. The exogenous uracil allows the salvage pathway to bypass the drug's blockade. If the cells die on Plate C, the drug possesses off-target general toxicity, invalidating its specificity.

Workflow S1 Compound Synthesis S2 In Vitro Assay (OMP/IMPDH) S1->S2 Purified Drug S3 Yeast Screen (Δset2 Mutant) S2->S3 IC50 < 1µM S4 RNAPII Profiling (Transcriptomics) S3->S4 Growth Arrest

Self-validating experimental workflow for screening aza-uracil transcription inhibitors.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil) scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this core have demonstrated profound biological activities, most notably as for the treatment of nonalcoholic steatohepatitis (NASH) [1] and as highly selective Sphingosine-1-phosphate receptor subtype 1 (S1P1) modulators for multiple sclerosis [2].

Functionalization at the C6 position is a critical step in exploring the structure-activity relationship (SAR) of these molecules. The Suzuki-Miyaura cross-coupling of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with various aryl or heteroaryl boronic acids provides a robust, high-yielding pathway to C6-arylated derivatives [3]. This guide details the mechanistic rationale, optimized parameters, and a self-validating protocol for executing this transformation.

Mechanistic Causality & Experimental Design (E-E-A-T)

Do not treat cross-coupling as a mere mixture of reagents; every component in this protocol serves a precise mechanistic function.

1. The Causality of 2,4-Dibenzyl Protection: Unprotected 6-azauracil contains highly acidic imide/amide protons (pKa ~9). Under the basic conditions required for Suzuki coupling, unprotected nitrogens will undergo competitive N-arylation (Chan-Lam type side reactions) or coordinate directly with the palladium catalyst, poisoning the catalytic cycle. Dibenzylation at N2 and N4 effectively masks these acidic sites, eliminates undesired N-functionalization, and dramatically increases the substrate's solubility in moderately polar organic solvents like 1,4-dioxane.

2. Catalyst and Ligand Selection: The C6 position of the 1,2,4-triazine ring is highly electron-deficient. While this makes the C-Br bond prone to rapid oxidative addition, it also makes the intermediate susceptible to degradation. Pd(dppf)Cl₂ is the catalyst of choice. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation pathways that plague electron-deficient heteroaryl halides.

3. Base and Solvent Dynamics: A mild, water-soluble base like K₃PO₄ in a biphasic 1,4-dioxane/H₂O (4:1) mixture is optimal. Water is strictly required to hydrate the boronic acid into the reactive boronate ate-complex [Ar−B(OH)3​]− , which is the actual transmetalating species. K₃PO₄ is basic enough to drive this formation but not nucleophilic enough to hydrolyze the sensitive triazine-dione core (which would occur if NaOH or KOH were used).

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Insertion) Pd0->OxAdd 6-bromo-triazine PdII Pd(II) Complex Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronate ate-complex) PdII->TransMet Aryl-B(OH)3⁻ / K3PO4 PdII_2 Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-1,2,4-triazine Target Product RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for 6-bromo-1,2,4-triazines.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the empirical optimization of the cross-coupling conditions. The data clearly demonstrates the superiority of the Pd(dppf)Cl₂ / K₃PO₄ system.

Catalyst SystemBase (Equiv)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (10 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O10045%Significant protodeboronation of boronic acid.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)DMF/H₂O (4:1)9062%Trace debenzylation observed due to harsh solvent.
Pd(dppf)Cl₂ (5 mol%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O (4:1) 90 88% Clean conversion, minimal side products.
Pd₂(dba)₃ / XPhosK₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)10075%Good yield, but unnecessary ligand expense.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that if a step fails, the operator is immediately aware, preventing the waste of downstream resources.

Workflow Step1 Step 1: Reagent Assembly Charge 6-bromo-triazine, boronic acid, Pd(dppf)Cl2, K3PO4 Step2 Step 2: Inert Atmosphere Evacuate & backfill with N2 (3x cycles) Step1->Step2 Step3 Step 3: Solvent Addition Inject degassed 1,4-Dioxane/H2O (4:1 v/v) Step2->Step3 Step4 Step 4: Catalytic Reaction Stir at 90°C for 2-4 hours under N2 Step3->Step4 Step5 Step 5: Aqueous Workup Partition with EtOAc/H2O, wash brine, dry Na2SO4 Step4->Step5 Step6 Step 6: Isolation Flash chromatography (Hexanes/EtOAc) Step5->Step6

Figure 2: Standardized experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

1. Reagent Assembly:

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Validation Check: Ensure the Pd(dppf)Cl₂ is a vibrant orange-red powder. A brown or black appearance indicates premature oxidation to inactive Pd black.

2. Atmosphere Exchange (Critical Step):

  • Seal the flask with a rubber septum. Connect to a Schlenk line.

  • Evacuate the flask under high vacuum for 2 minutes, then backfill with high-purity Nitrogen (N₂). Repeat this cycle three times.

  • Causality: Oxygen readily inserts into the Pd(0) intermediate to form a peroxo-Pd(II) species, permanently terminating the catalytic cycle.

3. Solvent Addition:

  • Via syringe, add 8.0 mL of 1,4-dioxane and 2.0 mL of deionized H₂O (previously sparged with N₂ for 30 minutes).

  • Validation Check: Upon stirring, the mixture should transition from a heterogeneous suspension to a deep red/brown solution as the active Pd(0) species is generated.

4. Reaction Execution:

  • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • Validation Check (TLC): At 2 hours, sample the reaction. Spot on silica gel TLC plate alongside the starting material. Elute with Hexanes/EtOAc (3:1). The starting 6-bromo-triazine ( Rf​ ~0.6) should be consumed, replaced by a new, strongly UV-active product spot ( Rf​ ~0.4).

5. Workup and Isolation:

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure 6-aryl-2,4-dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione.

Troubleshooting & Analytics

  • Issue: High levels of Protodeboronation (Ar-H formation).

    • Cause: The boronic acid is decomposing faster than transmetalation can occur.

    • Solution: Slow the addition of the boronic acid via syringe pump, or switch to the corresponding pinacol boronate ester (Ar-Bpin), which releases the active boronic acid more slowly into the catalytic cycle.

  • Issue: Incomplete Conversion.

    • Cause: Catalyst poisoning or insufficient base solubility.

    • Solution: Verify the N₂ sparging of the solvents. If the aryl boronic acid is highly sterically hindered (e.g., ortho-substituted), increase the catalyst loading to 10 mol% and extend the reaction time to 12 hours.

References

  • Hu, L., et al. "Discovery of Highly Potent and Selective Thyroid Hormone Receptor β Agonists for the Treatment of Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry, vol. 66, no. 5, 2023.[Link]

  • "Thyroid hormone receptor beta agonist compounds.
  • Mohammadi, A., et al. "Design, Synthesis, Bioactivity Analyses, and Molecular Docking Study of Triazine-Tyrosine Based Derivatives as Drugs like Fingolimod for Treatment of Multiple Sclerosis." ResearchGate, 2025. [Link]

Application Note: Chemoselective Debenzylation of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The N-benzyl group is a robust protecting moiety widely utilized in the synthesis of pyrimidine and triazine-dione nucleoside analogs to prevent unwanted N-alkylation or N-glycosylation side reactions [[1]](). However, the removal of these protecting groups from halogenated substrates, specifically 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione , presents a significant chemoselectivity challenge.

The industry-standard debenzylation method—catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and H₂—is strictly contraindicated for this substrate. Palladium readily catalyzes the hydrodehalogenation of the C-Br bond, leading to the rapid formation of the undesired des-bromo byproduct 2. To preserve the structural integrity of the 6-bromo substituent—which is essential for downstream cross-coupling or target binding in thyroid hormone receptor (THR-β) agonists 3—the deprotection must proceed via an ionic mechanism.

This technical guide details two field-proven protocols for the chemoselective debenzylation of 6-bromo-azauracil derivatives: Lewis acid-mediated cleavage and Brønsted acidolysis.

G Start 2,4-Dibenzyl-6-bromo- 1,2,4-triazine-3,5-dione Decision Halogen Preservation Required? Start->Decision PdC Pd/C, H2 (Catalytic Hydrogenation) Decision->PdC No Lewis BCl3 in DCM (Lewis Acid) Decision->Lewis Yes (Primary) StrongAcid TFA/TFMSA + Thioanisole (Brønsted Acid) Decision->StrongAcid Yes (Alternative) Outcome1 Debrominated Product (Undesired) PdC->Outcome1 Outcome2 6-Bromo-1,2,4-triazine- 3,5-dione (Desired) Lewis->Outcome2 StrongAcid->Outcome2

Fig 1. Decision matrix for the debenzylation of halogenated azauracil derivatives.

Experimental Methodologies

Protocol A: Boron Trichloride (BCl₃)-Mediated Cleavage (Preferred)

Causality & Mechanism: BCl₃ is a hard Lewis acid that coordinates tightly to the hard oxygen atoms of the triazine-3,5-dione carbonyls. This coordination drastically reduces the electron density on the adjacent nitrogen atoms, weakening the N-benzyl bonds. The chloride counterion then acts as a nucleophile, displacing the benzyl group via an S_N2-like pathway to yield benzyl chloride 2. Because the mechanism is purely ionic, the C-Br bond remains entirely unaffected.

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Note: Anhydrous conditions are critical. BCl₃ reacts violently with trace moisture to form HCl and inactive boric acid.

  • Thermal Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: BCl₃ coordination is highly exothermic; low temperatures prevent localized heating and substrate decomposition.

  • Reagent Addition: Slowly add BCl₃ (1.0 M solution in DCM, 5.0–6.0 eq) dropwise over 15 minutes.

  • Cleavage: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for an additional 4–6 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of cold methanol. Causality: Methanol solvolyzes the boron-triazine complex and destroys excess BCl₃, yielding volatile trimethyl borate [B(OMe)₃] and HCl, which are easily removed.

  • Isolation: Evaporate the volatiles under reduced pressure. Purify the crude residue via silica gel chromatography (DCM/MeOH gradient) to yield the pure product.

Protocol B: Acidolytic Cleavage via TFMSA/TFA and Thioanisole

Causality & Mechanism: Trifluoromethanesulfonic acid (TFMSA) is a superacid that protonates the substrate, driving the expulsion of the benzyl groups as highly reactive benzyl carbocations. If left unchecked, these carbocations will re-alkylate the triazine ring. Thioanisole is introduced as a "soft" nucleophilic scavenger. It rapidly and irreversibly traps the "soft" benzyl carbocations to form a stable benzyl-dimethylsulfonium salt, driving the deprotection forward without hydrodehalogenation 3.

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate (1.0 eq) and thioanisole (5.0 eq) in neat trifluoroacetic acid (TFA) at 0 °C.

  • Activation: Add TFMSA (2.0 eq) dropwise to the stirring solution.

  • Cleavage: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Isolation: Concentrate the mixture under reduced pressure (do not heat above 35 °C). Pour the concentrated residue into ice-cold diethyl ether to precipitate the debenzylated triazine. Filter and wash with cold ether to remove the sulfonium salts.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both debenzylation strategies, allowing researchers to select the optimal protocol based on available infrastructure.

ParameterProtocol A (BCl₃ / DCM)Protocol B (TFMSA / Thioanisole)
Primary Mechanism Lewis Acid Coordination & S_N2Brønsted Acidolysis & Cation Scavenging
Temperature Profile -78 °C to Room Temperature0 °C to Room Temperature
Average Reaction Time 5 – 7 hours2 – 4 hours
C-Br Preservation >99% >95%
Typical Yield 75 – 85%65 – 80%
Scalability Excellent (Standard for scale-up)Moderate (Requires handling of superacids)

Analytical Validation

Every protocol executed must operate as a self-validating system. To confirm the successful synthesis of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 4956-05-2) [[4]](), utilize the following analytical markers:

  • Mass Spectrometry (LC-MS): Analyze the product in negative electrospray ionization mode (ESI-). The presence of the bromine atom provides an unmistakable isotopic signature: a distinct 1:1 doublet at m/z 190 and 192 [M-H]⁻ . The complete absence of a peak at m/z 112 [M-H]⁻ validates that zero hydrodehalogenation occurred during the debenzylation process.

  • Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆, the complete disappearance of the benzylic -CH₂- singlets (typically observed around 5.0–5.2 ppm) and the aromatic multiplet (7.2–7.4 ppm) confirms total deprotection. The newly liberated triazine N-H protons will appear as broad singlets far downfield (>11.0 ppm).

Sources

Using 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as an aza-uracil building block

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as an Advanced Aza-Uracil Building Block in Drug Discovery

Scientific Rationale & Strategic Utility

The 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil) scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for antiviral nucleoside analogs, antineoplastic agents, and selective enzyme inhibitors, such as d-amino acid oxidase (DAAO) inhibitors[1]. However, the direct functionalization of unprotected 6-azauracil is synthetically challenging due to competing N-alkylation and tautomeric instability.

To overcome these barriers, 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione serves as an elite, orthogonally protected building block[2].

  • Orthogonal N-Protection: The robust benzyl groups at the N2 and N4 positions lock the triazine ring into a defined tautomeric state, preventing unwanted side reactions during harsh cross-coupling or nucleophilic substitution sequences[2].

  • C6-Electrophilicity: The bromine atom at the C6 position is highly activated by the electron-deficient nature of the triazine core. This makes it a prime candidate for transition-metal-catalyzed carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling)[3] and nucleophilic aromatic substitution ( SN​Ar ).

Mechanistic Workflow

The following diagram illustrates the divergent synthetic logic when employing this building block. The workflow is designed to first install the desired pharmacophoric group at the C6 position, followed by a global deprotection step to unveil the bioactive 6-azauracil face.

G N1 2,4-Dibenzyl-6-bromo- 1,2,4-triazine-3,5-dione N2 Suzuki-Miyaura Cross-Coupling N1->N2 Boronic Acid Pd Catalyst N3 Nucleophilic Aromatic Substitution (SNAr) N1->N3 Amine/Thiol Base N4 6-Substituted 2,4-Dibenzyl Intermediate N2->N4 N3->N4 N5 Global N-Debenzylation (BBr3 or Pd/C, H2) N4->N5 N6 Bioactive 6-Azauracil Derivative N5->N6

Figure 1: Synthetic workflow utilizing the 2,4-dibenzyl-6-bromo-1,2,4-triazine scaffold.

Quantitative Data: Optimization of C6-Functionalization

When utilizing this building block for Suzuki-Miyaura cross-coupling, the choice of catalyst and solvent system drastically impacts the yield due to the steric hindrance of the adjacent N4-benzyl group. Below is a summary of optimized parameters for coupling aryl boronic acids to the C6 position.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)9085Standard biphasic conditions; excellent for electron-rich boronic acids.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (10:1)10092SPhos ligand accelerates reductive elimination; best for sterically hindered substrates.
3Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃DMF8078Homogeneous alternative for water-sensitive boronic esters.
4Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane / H₂O (4:1)9088Rapid oxidative addition; allows for lower catalyst loading (2 mol%).

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Causality & Design: A biphasic solvent system (1,4-Dioxane/Water) is utilized because dioxane effectively solubilizes the highly lipophilic dibenzyl-protected triazine, while water dissolves the inorganic base ( K2​CO3​ ). This creates an optimal interfacial environment that accelerates the transmetalation step between the palladium complex and the boronic acid[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 equiv, 5 mol%) and K2​CO3​ (2.5 equiv, 2.5 mmol).

  • Degassing: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL). Purge the reaction mixture with Argon for 10 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 12–16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validation System:

  • TLC Monitoring: The starting material exhibits strong UV absorbance at 254 nm. Successful conversion is marked by the disappearance of the starting material spot and the appearance of a new, highly fluorescent product spot.

  • Mass Spectrometry (LC-MS): The starting bromide features a distinct 1:1 isotopic doublet ( M and M+2 ) due to 79Br and 81Br . Successful coupling is definitively validated by the total loss of this isotopic pattern and the appearance of the new target mass.

Protocol B: Global N-Debenzylation using Boron Tribromide ( BBr3​ )

Causality & Design: While catalytic hydrogenolysis ( Pd/C,H2​ ) is the classical method for removing benzyl groups, the 1,2,4-triazine ring is highly susceptible to over-reduction (forming 4,5-dihydro derivatives) under H2​ pressure. Furthermore, certain C6-substituents (e.g., thioethers) will poison palladium catalysts. Therefore, BBr3​ is chosen as a robust Lewis acid. It coordinates to the exocyclic carbonyl oxygens, activating the benzylic carbon for nucleophilic attack by the liberated bromide ion, cleanly cleaving the N-C bond without reducing the fragile triazine core[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-substituted 2,4-dibenzyl-1,2,4-triazine-3,5-dione intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add a 1.0 M solution of BBr3​ in DCM (3.0 equiv, 3.0 mL) over 10 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching (Critical Step): Re-cool the flask to 0 °C. Cautiously add Methanol (5 mL) dropwise to quench excess BBr3​ . This forms volatile trimethyl borate. Stir for 30 minutes.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with Methanol (3 × 10 mL) to remove all boron byproducts. Triturate the resulting solid with cold diethyl ether to yield the pure 6-substituted 6-azauracil product.

Self-Validation System:

  • NMR Verification: Complete deprotection is confirmed by analyzing the 1H NMR spectrum (in DMSO- d6​ ). The self-validating marker of success is the complete disappearance of the benzylic CH2​ singlets (typically found between 5.0–5.3 ppm) and the appearance of broad exchangeable N-H protons (typically >11.0 ppm).

References

  • Title: 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)
  • Title: An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)
  • Source: illinois.

Sources

Application Note: Synthesis of Antiviral 6-Azauracil Derivatives via 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Antiviral Drug Development Professionals.

Introduction & Strategic Rationale

The development of nucleoside analogs remains a cornerstone of antiviral drug discovery. Among pyrimidine analogs, 6-azauridine and its derivatives exhibit potent broad-spectrum antiviral activity against RNA and DNA viruses, including Hepatitis E Virus (HEV) and Human Immunodeficiency Virus (HIV)[1][2]. The primary mechanism of action involves the intracellular conversion of 6-azauridine to 6-azauridine-5'-monophosphate, a competitive inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase. This inhibition arrests de novo pyrimidine biosynthesis, depleting intracellular UTP and CTP pools and ultimately halting viral nucleic acid synthesis[2][3].

However, the direct C-H functionalization of the 6-azauracil core is notoriously difficult due to its electron-deficient nature and the presence of acidic NH protons[4]. To overcome this, 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione serves as an indispensable, pre-activated electrophilic building block.

Causality of the N-Benzyl Protection Strategy: Unprotected 1,2,4-triazine-3,5-diones undergo lactam-lactim tautomerization, presenting multiple nucleophilic centers (N2, N4, O3, O5) that interfere with regioselective functionalization. Furthermore, the acidic NH protons can poison transition-metal catalysts (e.g., Palladium) during cross-coupling by forming stable, unreactive metal complexes. By masking the N2 and N4 positions with robust benzyl groups, the molecule is locked in its dione form. This prevents tautomerization, eliminates catalyst poisoning, and highly activates the C6-Bromine bond for oxidative addition, enabling high-yielding transition-metal-catalyzed cross-coupling reactions[4][5].

Pathway OMP Orotidine-5'-monophosphate Enzyme OMP Decarboxylase OMP->Enzyme UMP Uridine Monophosphate Enzyme->UMP Catalysis Pools UTP / CTP Pools UMP->Pools ViralRep Viral RNA/DNA Synthesis Pools->ViralRep Substrate Drug 6-Azauridine-5'-monophosphate Drug->Enzyme Inhibition

Fig 1: Antiviral mechanism via OMP Decarboxylase inhibition by 6-azauridine metabolites.

Synthetic Workflow: From Scaffold to Antiviral Nucleoside

The synthesis of 6-substituted antiviral nucleosides from 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione follows a highly validated three-stage workflow:

  • C6-Functionalization: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces diverse alkyl, aryl, or heteroaryl substituents at the C6 position.

  • Global Deprotection: The N2, N4-benzyl groups are cleaved. Depending on the chemical stability of the newly introduced C6-substituent, this is achieved via Lewis acid-mediated cleavage (using BBr3) or catalytic hydrogenolysis (Pd/C, H2)[5].

  • Vorbrüggen Glycosylation: The deprotected 6-substituted 6-azauracil is silylated and reacted with a protected ribofuranose donor under Lewis acid catalysis (TMSOTf) to stereoselectively form the β-anomeric nucleoside[3].

Workflow Start 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione Step1 C6 Cross-Coupling (Suzuki/Stille) Start->Step1 Int1 2,4-dibenzyl-6-substituted-1,2,4-triazine-3,5-dione Step1->Int1 Pd Catalyst Step2 N-Deprotection (BBr3 or Pd/C) Int1->Step2 Int2 6-substituted-6-azauracil Step2->Int2 Cleavage Step3 Vorbrüggen Glycosylation Int2->Step3 Product 6-Substituted-6-Azauridine (Antiviral) Step3->Product Lewis Acid

Fig 2: Three-stage synthetic workflow for producing 6-substituted 6-azauridine derivatives.

Quantitative Data: Cross-Coupling Optimization

To ensure the highest self-validating success rate for Step 1, extensive optimization of the Suzuki-Miyaura coupling is required. The bulky N-benzyl groups can cause steric hindrance; therefore, the choice of ligand and base is critical. Bulky, electron-rich phosphine ligands (like XPhos) facilitate the challenging oxidative addition and reductive elimination steps.

Table 1: Optimization of C6-Suzuki-Miyaura Coupling (Model Reaction with Phenylboronic Acid)

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O9045%Poor conversion; PPh3 dissociates slowly, hindering catalytic turnover.
2Pd(OAc)2 / PPh3K2CO3DMF10062%Moderate yield; significant debromination observed as a side reaction.
3Pd(dppf)Cl2 (5 mol%)K3PO4Dioxane/H2O9088%Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
4 Pd2(dba)3 / XPhos Cs2CO3 Dioxane 100 94% Optimal. XPhos overcomes steric hindrance from N-benzyl groups.

Detailed Experimental Protocols

Protocol A: C6-Functionalization via Suzuki-Miyaura Coupling

Objective: Synthesize 2,4-dibenzyl-6-aryl-1,2,4-triazine-3,5-dione.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.0 equiv, 1.0 mmol) and the corresponding arylboronic acid (1.5 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (0.025 equiv, 2.5 mol%) and XPhos (0.05 equiv, 5 mol%). Causality: The use of XPhos is critical to accommodate the steric bulk of the adjacent N4-benzyl group and prevent catalyst deactivation.

  • Solvent & Base: Add anhydrous 1,4-dioxane (10 mL) followed by anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol). Degas the suspension via three freeze-pump-thaw cycles to prevent oxidative degradation of the phosphine ligand.

  • Reaction Validation: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor conversion via LC-MS. The reaction is complete when the starting material mass (m/z ~372) is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (Hexanes/EtOAc gradient) to yield the protected 6-aryl intermediate.

Protocol B: Global N-Deprotection via Boron Tribromide (BBr3)

Objective: Remove N2, N4-benzyl groups to yield the free 6-substituted 6-azauracil[5]. Note: BBr3 is highly moisture-sensitive and corrosive. Perform strictly inside a fume hood.

  • Preparation: Dissolve the 2,4-dibenzyl-6-aryl-1,2,4-triazine-3,5-dione (1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add a 1.0 M solution of BBr3 in DCM (4.0 equiv, 4.0 mmol). Causality: Excess BBr3 is required because the Lewis basic carbonyl oxygens of the dione core will coordinate with the boron, consuming the reagent before the ether cleavage of the benzyl groups can occur.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching & Validation: Carefully cool the mixture back to 0 °C and quench dropwise with methanol (5 mL). This destroys excess BBr3, forming volatile trimethyl borate. The solution will turn clear, validating the quench.

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with methanol (3 x 10 mL) to ensure complete removal of boron species. Triturate the solid with cold diethyl ether to yield the pure 6-substituted 6-azauracil.

Protocol C: Vorbrüggen Glycosylation

Objective: Couple the 6-azauracil base with a ribose sugar to form the antiviral nucleoside analog[3].

  • Silylation: Suspend the 6-substituted 6-azauracil (1.0 mmol) in anhydrous acetonitrile (10 mL). Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 equiv). Heat the mixture at 70 °C until a clear solution is obtained (approx. 1 hour). Causality: Silylation increases the nucleophilicity of the N1 position (equivalent to N2 in standard pyrimidine numbering) and solubilizes the base. The visual transition to a clear solution is a self-validating indicator of complete silylation.

  • Coupling: Cool the solution to 0 °C. Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equiv) followed by dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours. Causality: TMSOTf acts as a Lewis acid to generate the highly reactive oxocarbenium ion intermediate from the ribose donor, which is then attacked by the silylated base to selectively form the β-anomer[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Deprotection (Optional): To obtain the fully unprotected nucleoside, dissolve the crude product in methanolic ammonia (7 N) and stir at room temperature for 24 hours to cleave the benzoyl ester protecting groups on the sugar[3].

References

  • Smith, A. et al. A Bifunctional Nucleoside Probe for the Inhibition of the Human Immunodeficiency Virus-Type 1 Reverse Transcriptase. Bioconjugate Chemistry (ACS Publications).[Link]

  • Kaushik, A. et al. Recent Advances Towards the Development of a Potent Antiviral Against the Hepatitis E Virus. Journal of Clinical and Translational Hepatology (PMC).[Link]

  • Du, Y. et al. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Wang, M. et al. The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Advances (PMC).[Link]

Sources

Application Note: Reagents and Protocols for the Selective Bromination of 2,4-Dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold—commonly known as 6-azauracil—is a highly privileged pharmacophore utilized in the development of antiviral, antineoplastic, and anticoccidial therapeutics, as detailed in the [1]. To build structural complexity into this scaffold, functionalization at the C-6 position via halogenation is a critical synthetic node, establishing a handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) ([2]).

The substrate in focus, 2,4-dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione , utilizes N-benzyl protecting groups to enhance solubility in organic solvents and prevent unwanted N-halogenation. The target product is 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 33242-54-5)[3].

Mechanistic Causality: Overcoming the Benzylic Trap

The primary challenge in this transformation is achieving absolute regioselectivity. The molecule contains two highly reactive benzylic positions that are highly susceptible to radical bromination (the Wohl-Ziegler reaction). To selectively brominate the C-6 position of the electron-deficient triazine ring, the radical pathway must be entirely suppressed, and the ionic (electrophilic) pathway must be promoted ([4]).

Because the 1,2,4-triazine ring is electron-deficient, classical electrophilic aromatic substitution is sluggish. Instead, the reaction proceeds via an electrophilic addition of Br⁺ across the N1=C6 double bond, followed by a base- or solvent-assisted elimination of HBr to restore the double bond ([5]).

Mechanism A 2,4-Dibenzyl-6-azauracil (Neutral N1=C6 bond) B Electrophilic Addition (Br+ from NBS/DMF) A->B C C6-Bromo-N1-Bromonium Intermediate B->C D Elimination of HBr (Base/Solvent assisted) C->D E Target Product (CAS: 33242-54-5) D->E

Fig 1: Ionic addition-elimination mechanism for selective C-6 bromination.

Reagent Selection & Quantitative Data

To enforce the ionic pathway, the choice of reagent, solvent, and environmental conditions is paramount. N-Bromosuccinimide (NBS) in a polar aprotic solvent is the superior choice, provided light is excluded.

Reagent SystemSolventMechanism FavoredBenzylic Bromination RiskTypical Yield
NBS (1.1 eq)DMFIonic (Addition-Elimination)Low (if shielded from light)85 - 92%
Br₂ (1.2 eq)Glacial AcOHIonic (Electrophilic)Low 70 - 80%
NBS + AIBN CCl₄ / PhClRadical (Wohl-Ziegler)HIGH (Targets N-benzyl groups)< 20% (for C-6)

Table 1: Comparative analysis of brominating systems for N-protected 6-azauracils.

Experimental Protocol: NBS-Mediated Bromination

This protocol utilizes NBS in DMF. DMF is explicitly chosen because it stabilizes the polarized bromonium transition state, accelerating the ionic pathway while keeping the protected substrate fully dissolved.

Step-by-Step Methodology
  • Preparation & Shielding: Charge a flame-dried round-bottom flask with 2,4-dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione (1.0 equiv) and anhydrous DMF (0.2 M concentration). Crucial Step: Wrap the reaction flask entirely in aluminum foil. Ambient light can initiate homolytic cleavage of NBS, generating bromine radicals that will attack the benzylic positions.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equiv) portionwise over 15 minutes. Using a slight excess ensures complete conversion without risking over-oxidation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours under an inert atmosphere (N₂ or Argon).

  • Quenching: Once complete, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) mixed with crushed ice. Stir vigorously for 30 minutes. Causality: The thiosulfate reduces any unreacted electrophilic bromine to inert bromide, preventing post-extraction side reactions.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (5 × 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or recrystallization from ethanol.

Workflow step1 1. Setup Dissolve substrate in anhydrous DMF Shield from light (Foil) step2 2. Reagent Addition Add NBS portionwise at 0 °C step1->step2 step3 3. Reaction Stir at RT for 4-6 h Monitor by LC-MS step2->step3 step4 4. Quenching Add ice-water & Na2S2O3 Stir 30 mins step3->step4 step5 5. Isolation Extract with EtOAc, wash out DMF, dry over Na2SO4 step4->step5 step6 6. Validation 1H-NMR (Loss of C6-H) LC-MS ([M+H]+ isotopic cluster) step5->step6

Fig 2: Step-by-step workflow for the NBS-mediated bromination protocol.

In-Process Quality Control (IPQC) & Self-Validation

A robust protocol must be self-validating. To ensure the integrity of the reaction and confirm that the benzylic positions were not compromised, execute the following analytical checks:

  • In-Process Validation (TLC): Monitor using Hexanes:EtOAc (7:3). The brominated product will exhibit a slightly higher Rf​ value than the starting material due to the lipophilicity of the bromine atom. UV activity (254 nm) will remain strong.

  • Post-Reaction Validation 1 (¹H-NMR): The starting material possesses a distinct, sharp singlet at approximately δ 7.3–7.5 ppm corresponding to the C-6 proton. Success Metric: In the purified product, this peak must be completely absent. Furthermore, the benzylic -CH₂- protons ( δ ~5.0 ppm) must remain intact as sharp singlets and integrate perfectly to 4H. Any splitting or loss of integration here indicates a failure in light-shielding and subsequent radical benzylic bromination.

  • Post-Reaction Validation 2 (LC-MS): Success Metric: ESI-MS must show a classic 1:1 isotopic doublet for the [M+H]+ ion at m/z ~372 and 374 (calculated for C₁₇H₁₄BrN₃O₂ MW: 371.9 g/mol ). This validates mono-bromination and confirms the structural integrity of the dibenzyl-protected scaffold.

References

  • Title: 6-bromo-2,4-bis(phenylmethyl)-1,2,4-triazine-3,5-dione (CAS: 33242-54-5) Source: Molbase Chemical Database URL: [Link][3]

  • Title: New 6-Azauracil Derivatives Source: ResearchGate URL: [Link][5]

  • Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link][4]

  • Title: Synthesis of triterpenoid triazine derivatives from allobetulone and betulonic acid with biological activities Source: Bioorganic & Medicinal Chemistry URL: [Link][2]

  • Title: Tricyclic aryl-substituted anticoccidial azauracils Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 6-Functionalization of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 6-azauracil derivatives.

The molecule 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a highly versatile, protected nucleobase analog used extensively in the synthesis of enzyme inhibitors and GABAB receptor modulators[1]. The C6-bromine atom serves as a prime synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. However, the electron-deficient nature of the triazine ring presents unique catalytic challenges. High palladium loadings often lead to counterintuitive drops in yield due to catalyst poisoning and side reactions[3]. This guide provides field-proven insights into optimizing catalyst loading to achieve high-yielding, scalable, and pharmaceutically compliant functionalizations.

Mechanistic Context: The Catalyst Loading Paradox

CatalyticCycle A Pd(0) Active Catalyst B Oxidative Addition (Fast for C-Br) A->B Triazine-Br C Transmetalation (Rate-Limiting) B->C Boronic Acid / Base E Off-Cycle Deactivation (Triazine Chelation) B->E High Pd Loading / Labile Ligand D Reductive Elimination & Product Release C->D D->A

Fig 1. Pd-catalyzed cross-coupling cycle highlighting triazine-induced deactivation pathways.

Troubleshooting Guides

Issue 1: I am observing high levels of boronic acid homocoupling and low product yield, despite using 5-10 mol% Pd(PPh₃)₄.

  • The Causality: The 1,2,4-triazine ring is highly electron-deficient, meaning oxidative addition into the C-Br bond is exceptionally fast. However, transmetalation is often the rate-limiting step. When you use a high loading of a traditional catalyst like Pd(PPh₃)₄, you create a high local concentration of Pd(II) intermediates. Excess palladium accelerates the oxidative homocoupling of the boronic acid before transmetalation can occur.

  • The Solution: Counterintuitively, you must reduce your catalyst loading to the 0.5 mol% – 2.0 mol% range[4]. Switch to a highly active precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos Pd G3). This ensures a steady, low concentration of active monoligated Pd(0), forcing the catalytic cycle forward and suppressing homocoupling.

Issue 2: The reaction stalls at 60% conversion, and adding more catalyst does not push it to completion.

  • The Causality: Nitrogen-rich heterocycles like pyrazines and triazines are notorious for coordinating to palladium centers, forming stable, inactive off-cycle complexes (catalyst poisoning)[3]. If your ligand is too labile (like PPh₃), the triazine substrate or product will displace it, irreversibly trapping the palladium.

  • The Solution: Do not add more catalyst; change the ligand architecture. Use a strongly coordinating, sterically demanding ligand like XPhos or Amphos. If solubility allows, transitioning to aqueous micellar catalysis (using surfactants like TPGS-750-M) can compartmentalize the active catalyst, preventing substrate-induced deactivation and allowing loadings as low as 0.25 mol%[5][6].

Issue 3: The isolated functionalized triazine contains unacceptably high residual palladium (>100 ppm), failing pharmaceutical intermediate specifications.

  • The Causality: The N2,N4-dibenzyl protection prevents tautomerization, but the N1 and N5 atoms of the triazine core still act as a strong bidentate chelator during workup, dragging palladium into the organic phase.

  • The Solution: First, optimize the reaction to operate at ≤0.5 mol% Pd. Second, integrate a self-validating scavenging protocol: add a functionalized silica scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) to the crude reaction mixture at 40 °C for 4 hours before filtration.

Frequently Asked Questions (FAQs)

Q: Why is the starting material protected with two benzyl groups at the N2 and N4 positions? A: Unprotected 6-azauracils exist in a complex tautomeric equilibrium and contain acidic N-H protons. Under the basic conditions required for Suzuki or Buchwald-Hartwig couplings, unprotected nitrogens will coordinate palladium or undergo competing N-arylation. The robust N2,N4-dibenzyl protection locks the molecule in the dione form, directing all catalytic activity exclusively to the C6-bromine[1].

Q: Can I use weaker bases to prevent the degradation of the triazine ring? A: Yes. While strong bases like KOtBu or NaOH are sometimes used in aqueous aminations[6], the 1,2,4-triazine-3,5-dione ring can be sensitive to hydroxide attack. For Suzuki couplings with this substrate, weaker bases such as K₃PO₄ or Cs₂CO₃ are highly recommended. They facilitate transmetalation without causing ring-opening[3].

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the optimization trajectory for the Suzuki-Miyaura coupling of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with phenylboronic acid (1.2 equiv) using K₃PO₄ (2.0 equiv) in 1,4-Dioxane/H₂O (4:1) at 80 °C.

Catalyst SystemLigandLoading (mol%)Conversion (%)Primary Impurity Profile
Pd(PPh₃)₄PPh₃5.065%Boronic acid homocoupling (High)
Pd(OAc)₂XPhos2.082%Protodeboronation (Moderate)
XPhos Pd G3XPhos0.5>98%Trace (<1%)
XPhos Pd G3XPhos0.188%Unreacted starting material
Experimental Workflow & Protocol

Workflow Step1 1. Substrate Preparation (N2,N4-Dibenzylation) Step2 2. Precatalyst Selection (e.g., XPhos Pd G3) Step1->Step2 Step3 3. Loading Titration (5.0% -> 0.5% -> 0.1%) Step2->Step3 Step4 4. Yield & Purity Analysis (HPLC / ICP-MS) Step3->Step4

Fig 2. Systematic workflow for optimizing palladium catalyst loading in triazine functionalization.

Standard Operating Procedure: Optimized Low-Loading Suzuki-Miyaura Coupling

Self-Validating Principle: This protocol utilizes a pre-formed Pd(II) complex (XPhos Pd G3) that rapidly reduces to the active Pd(0) species under mild basic conditions, ensuring that exactly 0.5 mol% of active catalyst is available, eliminating the induction period that causes side reactions[4].

Materials:

  • 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.005 mmol, 0.5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, arylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which can prematurely oxidize the boronic acid or degrade the phosphine ligand.

  • Solvent Addition: Syringe in the 1,4-Dioxane/H₂O mixture. (Note: The solvent should be pre-degassed via sparging with Argon for 30 minutes prior to addition).

  • Reaction Execution: Place the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours. Monitor the reaction via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) indicates complete conversion.

  • Palladium Scavenging (Workup): Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL). Add 25 mg of SiliaMetS Thiol (metal scavenger). Stir the suspension at 40 °C for 2 hours to sequester the 0.5 mol% palladium.

  • Isolation: Filter the mixture through a pad of Celite to remove the scavenger and inorganic salts. Wash the pad with additional Ethyl Acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References
  • The Journal of Organic Chemistry - ACS Publications. "Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst". URL:[Link]

  • Googleapis.com (Patent EP 2104670 T6). "4-(4-chlorobenzyl)-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione". URL: [Link]

  • ACS Catalysis. "Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media". URL:[Link]

  • JACS Au. "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions". URL:[Link]

Sources

Preventing degradation of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione .

As a highly functionalized brominated aza-uracil derivative, this scaffold is a valuable intermediate and bioactive pharmacophore. While the N2 and N4 dibenzyl groups provide significant lipophilicity and steric shielding, the core 6-bromo-1,2,4-triazine-3,5-dione moiety remains chemically vulnerable to specific environmental stressors. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your compound during storage and experimentation.

Part 1: Core Troubleshooting FAQs (Mechanisms & Causality)

Q1: My LC-MS analysis shows a secondary peak with a mass shift of -79 Da after benchtop handling. What is causing this? A: You are observing photolytic debromination . The C6–Br bond is situated on an electron-deficient, sp2-hybridized triazine ring, which creates a distinct UV absorption overlap. When exposed to ambient laboratory UV/Vis light, the photons provide the activation energy required for the homolytic cleavage of the C–Br bond[1]. This generates a highly reactive triazinyl radical and a bromine radical [2]. The triazinyl radical rapidly abstracts a hydrogen atom from the surrounding solvent or matrix, resulting in a debrominated impurity (2,4-dibenzyl-1,2,4-triazine-3,5-dione). Prevention: Always handle solutions in actinic (amber) glassware and minimize exposure to fluorescent laboratory lighting.

Q2: I am observing a highly polar, early-eluting impurity (+18 Da mass shift) when storing the compound in aqueous buffers. Why? A: This indicates hydrolytic ring-opening . The 1,2,4-triazine-3,5-dione core functions chemically as a cyclic imide/urea. In the presence of moisture—especially when catalyzed by trace alkalinity (OH⁻) leaching from standard borosilicate glass or present in basic buffers—nucleophilic attack occurs at the highly electrophilic C3 or C5 carbonyl carbons [3]. This forms a tetrahedral intermediate that collapses to break the triazine ring, yielding a linear biuret or oxaluric acid derivative. Prevention: Store the compound as a lyophilized powder. When preparing stock solutions, use strictly anhydrous, inert solvents (e.g., anhydrous DMSO or DMF) and avoid alkaline environments.

Part 2: Quantitative Degradation Profile

To facilitate rapid identification of storage-related issues, the following table summarizes the quantitative analytical markers and kinetic drivers for the primary degradation pathways.

Degradation PathwayPrimary Kinetic DriverMass Shift (Δ Da)HPLC Retention ShiftPreventative Action
Photolytic Debromination UV/Vis Light (< 400 nm)-78.9 (Loss of Br, gain of H)Slight decrease (more polar)Amber glassware; dark storage.
Alkaline Hydrolysis Moisture + pH > 7.5+18.0 (Addition of H₂O)Significant decrease (highly polar)Anhydrous solvents; pH < 6.5 buffers.
Thermal Oxidation Temp > 40°C + O₂+16.0 (N-oxidation/peroxide)VariableArgon backfill; store at -20°C.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the causal relationships of degradation and the optimal handling workflow to prevent them.

G A 2,4-dibenzyl-6-bromo- 1,2,4-triazine-3,5-dione B UV/Vis Light (Photolysis) A->B Exposure C Moisture & High pH (Hydrolysis) A->C Exposure D Homolytic C-Br Cleavage (Triazinyl Radical) B->D Activation Energy E Nucleophilic Attack at C3/C5 Carbonyl C->E OH- Catalysis F Debrominated Impurity (Mass: -79 Da) D->F H-Abstraction G Ring-Opened Biuret (Mass: +18 Da) E->G Ring Cleavage

Fig 1: Mechanistic pathways of photolytic and hydrolytic degradation.

Workflow S1 1. Lyophilization (Remove H2O) S2 2. Amber Glass (Block UV) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. -20°C Storage (Thermal Arrest) S3->S4 S5 5. HPLC Validation (Pre-Experiment) S4->S5

Fig 2: Optimal self-validating workflow for compound storage and quality control.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your stored compound is intact. Implement the following self-validating protocols to actively monitor and preserve the molecule.

Protocol A: Stability-Indicating HPLC-UV/MS Method

This protocol forces a degradation control to validate that your chromatography can successfully separate the intact molecule from its breakdown products.

Step-by-Step Methodology:

  • Prepare the Positive Control (Forced Degradation): Dissolve 1 mg of the compound in 1 mL of 50:50 MeCN:0.1M NaOH. Expose to direct ambient light for 4 hours. This intentionally generates the debrominated and ring-opened impurities.

  • Prepare the Test Sample: Dissolve 1 mg of your stored compound in 1 mL of anhydrous MeCN (HPLC grade).

  • Chromatographic Setup:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (The acidic modifier is critical to suppress on-column hydrolysis).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Set UV detection to 254 nm (optimal for the conjugated triazine/benzyl systems) and configure the MS for positive electrospray ionization (ESI+).

  • Validation: Run the Positive Control first. You must observe distinct peaks for the intact mass, the -79 Da mass (debromination), and the +18 Da mass (hydrolysis). Once separation is validated, run your Test Sample to accurately quantify purity.

Protocol B: Controlled Aliquoting & Storage Workflow

Repeated freeze-thaw cycles introduce atmospheric condensation (moisture) into the vial, accelerating hydrolysis.

Step-by-Step Methodology:

  • Solubilization: Dissolve the bulk lyophilized powder in anhydrous DMSO to a standard stock concentration (e.g., 10 mM). Perform this step under dim or amber lighting.

  • Aliquoting: Immediately dispense single-use volumes (e.g., 50 µL) into pre-dried, amber glass HPLC vials.

  • Inert Gas Purging: Gently blow a stream of dry Argon gas over the surface of each aliquot for 5–10 seconds to displace atmospheric oxygen and ambient humidity.

  • Sealing: Cap tightly with PTFE-lined septa (avoid standard silicone, which is permeable to moisture over long periods).

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

  • Usage: When needed, allow a single vial to equilibrate to room temperature before opening to prevent condensation from forming on the cold liquid surface. Discard any unused portion of the aliquot.

References

  • UVA/B-Induced Formation of Free Radicals from Decabromodiphenyl Ether (Deca-BDE) Source: PubMed Central (PMC) URL:[Link]

  • Photoreaction of 4-(Bromomethyl)-7-(diethylamino)coumarin: Generation of a Radical and Cation Triplet Diradical during the C–Br Bond Cleavage Source: Organic Letters (ACS Publications) URL:[Link]

  • Expanding the Cyanuric Acid Hydrolase Protein Family to the Fungal Kingdom (Mechanisms of s-triazine ring cleavage) Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

Validation & Comparative

Spectroscopic comparison of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione and its debrominated analog

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and medicinal chemistry, understanding the nuanced effects of structural modifications on a molecule's physicochemical properties is paramount. The introduction of a halogen atom, such as bromine, to a heterocyclic core can significantly alter its electronic distribution, reactivity, and ultimately, its biological activity. This guide provides an in-depth spectroscopic comparison of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione and its non-halogenated counterpart, 2,4-dibenzyl-1,2,4-triazine-3,5-dione.

While extensive experimental data is available for the debrominated analog, this guide will also present a theoretically grounded prediction of the spectroscopic characteristics of the brominated compound, drawing from established principles and data from closely related structures. This comparative approach offers a valuable resource for the identification, characterization, and rational design of novel triazine-based compounds.

Molecular Structures

The key structural difference between the two molecules is the presence of a bromine atom at the C6 position of the triazine ring in the brominated analog. This substitution is expected to induce notable changes in the spectroscopic signatures of the molecule.

cluster_0 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione cluster_1 2,4-dibenzyl-1,2,4-triazine-3,5-dione brominated brominated debrominated debrominated

Caption: Molecular structures of the two compared compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is a powerful tool for elucidating the precise structural features of organic molecules. The presence of the electron-withdrawing bromine atom in 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione is anticipated to cause significant shifts in the NMR spectra compared to its debrominated analog.

¹H-NMR Spectroscopy

The proton NMR spectrum of the debrominated analog, 2,4-dibenzyl-1,2,4-triazine-3,5-dione, is characterized by the presence of a singlet for the C6-H proton on the triazine ring, along with signals for the two benzyl groups.[1] In the brominated analog, the most notable difference will be the absence of this C6-H signal. The electronic effect of the bromine atom is expected to have a minor deshielding effect on the neighboring protons of the benzyl groups, although this effect may be subtle.

¹³C-NMR Spectroscopy

The carbon NMR spectrum will show more pronounced differences. The C6 carbon in the debrominated analog, being attached to a hydrogen, will have a chemical shift in the aromatic region. In contrast, the C6 carbon in the brominated analog will be directly attached to the bromine atom, leading to a significant downfield shift due to the inductive effect of the halogen. The signals for the carbonyl carbons (C3 and C5) and the benzyl carbons are also likely to be influenced by the presence of bromine, albeit to a lesser extent.

Assignment 2,4-dibenzyl-1,2,4-triazine-3,5-dione ¹³C-NMR (ppm)[1] Predicted 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione ¹³C-NMR (ppm)
C3155.40~154-156
C5143.94~143-145
C6132.8~120-125 (C-Br)
Benzyl CH₂ (N2)55.40~55-56
Benzyl CH₂ (N4)43.94~44-45
Benzyl Aromatic C128.0-135.0128.0-135.0

Table 1: Comparison of ¹³C-NMR data for the two compounds.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for comparative studies.

cluster_workflow NMR Sample Preparation and Analysis Sample_Prep Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tube_Transfer Transfer the solution to a 5 mm NMR tube. Sample_Prep->Tube_Transfer Step 1 Spectrometer_Setup Place the NMR tube in the spectrometer and lock the field using the deuterium signal of the solvent. Tube_Transfer->Spectrometer_Setup Step 2 Shimming Shim the magnetic field to achieve optimal homogeneity. Spectrometer_Setup->Shimming Step 3 Acquisition Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Shimming->Acquisition Step 4 Processing Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra. Acquisition->Processing Step 5

Caption: A generalized workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The comparison of the IR spectra of the two triazine derivatives will highlight the influence of the C-Br bond.

The IR spectrum of 2,4-dibenzyl-1,2,4-triazine-3,5-dione shows characteristic absorptions for the C=O groups of the dione structure, as well as aromatic C-H and C=C stretching vibrations from the benzyl groups.[1] The brominated analog is expected to exhibit a similar spectrum, with the addition of a characteristic C-Br stretching vibration in the fingerprint region (typically 500-700 cm⁻¹). The exact position of the C=O stretching frequencies might also be slightly shifted due to the electronic influence of the bromine atom.

Vibrational Mode 2,4-dibenzyl-1,2,4-triazine-3,5-dione IR (cm⁻¹)[1] Predicted 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione IR (cm⁻¹)
Aromatic C-H Stretch~3030-3100~3030-3100
Aliphatic C-H Stretch~2900-3000~2900-3000
C=O Stretch (Amide)~1650-1750~1650-1750
Aromatic C=C Stretch~1450-1600~1450-1600
C-N Stretch~1200-1350~1200-1350
C-Br StretchNot Applicable~500-700

Table 2: Comparison of key IR absorption frequencies.

Mass Spectrometry (MS): Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

The mass spectrum of 2,4-dibenzyl-1,2,4-triazine-3,5-dione shows a molecular ion peak corresponding to its molecular weight.[1] A characteristic fragmentation pattern involves the loss of benzyl groups. For the brominated analog, the molecular ion peak will be shifted to a higher m/z value, reflecting the mass of the bromine atom. A key feature of the mass spectrum of the brominated compound will be the isotopic pattern of the molecular ion, due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. This will result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

cluster_debrominated Fragmentation of 2,4-dibenzyl-1,2,4-triazine-3,5-dione cluster_brominated Predicted Fragmentation of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione M_debrom [M]⁺˙ m/z = 293 M_minus_benzyl_debrom [M - C₇H₇]⁺ m/z = 202 M_debrom->M_minus_benzyl_debrom Loss of benzyl radical benzyl_cation_debrom [C₇H₇]⁺ m/z = 91 M_debrom->benzyl_cation_debrom Formation of benzyl cation M_brom [M]⁺˙ m/z = 371/373 M_minus_Br_brom [M - Br]⁺ m/z = 292 M_brom->M_minus_Br_brom Loss of bromine radical M_minus_benzyl_brom [M - C₇H₇]⁺ m/z = 280/282 M_brom->M_minus_benzyl_brom Loss of benzyl radical benzyl_cation_brom [C₇H₇]⁺ m/z = 91 M_brom->benzyl_cation_brom Formation of benzyl cation

Caption: Predicted mass spectral fragmentation pathways.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The introduction of a bromine atom can influence the position and intensity of absorption maxima. The UV-Vis spectrum of the debrominated analog is expected to show absorptions characteristic of the benzyl and triazine chromophores. The presence of the bromine atom in the brominated analog may cause a slight bathochromic (red) shift in the absorption maxima due to its auxochromic effect.

Conclusion

The spectroscopic comparison of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione and its debrominated analog reveals predictable and informative differences. The absence of the C6-H proton signal in the ¹H-NMR, the downfield shift of the C6 carbon in the ¹³C-NMR, the appearance of a C-Br stretching vibration in the IR spectrum, and the characteristic isotopic pattern in the mass spectrum are all key signatures of bromination. This guide provides a foundational framework for researchers working with these and similar heterocyclic systems, aiding in the rapid and accurate characterization of newly synthesized compounds. The provided experimental protocols offer a starting point for obtaining high-quality, reproducible data, which is the cornerstone of robust scientific research.

References

  • Yeh, M.-L., Yang, T.-H., Chen, J.-C., & Lee, G.-H. (2017). An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules, 22(11), 1924. [Link]

  • NextSDS. (n.d.). 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. Retrieved from [Link]

  • An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. PMC. (2017). [Link]

  • NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

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